1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl-
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Overview
Description
1,3-Diazaspiro(45)decane-2-thione, 1-methyl- is a heterocyclic compound with the molecular formula C9H16N2S It is part of the spiro compound family, characterized by a unique structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired spiro compound. The reaction conditions often require specific temperatures and pH levels to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione
- 2,8-Diazaspiro(4.5)decan-1-one derivatives
- 1-Thia-4-azaspiro(4.5)decane derivatives
Uniqueness
1,3-Diazaspiro(4.5)decane-2-thione, 1-methyl- is unique due to its specific spiro structure and the presence of both nitrogen and sulfur atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
111964-41-1 |
---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
1-methyl-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C9H16N2S/c1-11-8(12)10-7-9(11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,12) |
InChI Key |
LOJWTGBSBQXAKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)NCC12CCCCC2 |
Origin of Product |
United States |
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